![molecular formula C22H20ClN5O2S B2535305 N-(2-(6-((3-clorobencil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida CAS No. 872996-28-6](/img/structure/B2535305.png)

N-(2-(6-((3-clorobencil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

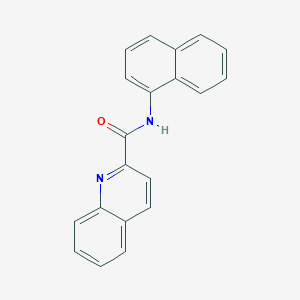

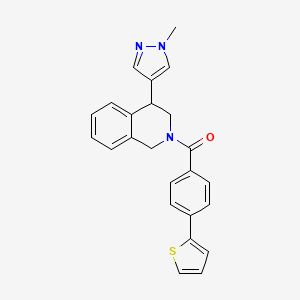

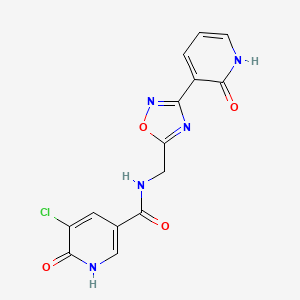

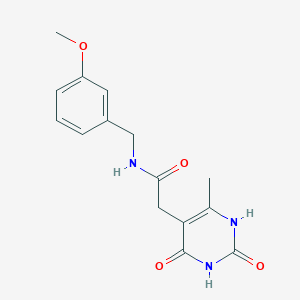

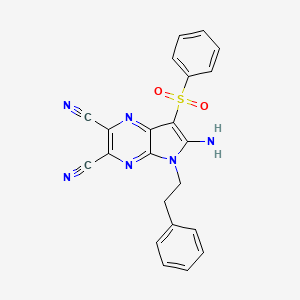

The compound “N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a benzamide group . Triazole compounds are a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazole compounds are generally synthesized through a variety of methods, including the reaction of azides with alkenes or alkynes, the oxidative cyclization of thiosemicarbazides, and the reaction of nitriles with thioformamides .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry due to their ability to donate electron density to a central metal atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, triazole compounds are stable and can exhibit a variety of physical and chemical properties depending on their substitution patterns .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, como el compuesto en cuestión, han demostrado propiedades antivirales. Por ejemplo:

- Derivados del 6-amino-4-sustituidoalquil-1H-indol-2-carboxilato fueron investigados como agentes antivirales. Entre ellos, el 6-amino-4-isobutoxicarboxilato de metilo 1H-indol-2 mostró actividad inhibitoria contra la influenza A con un valor de IC50 de 7,53 μmol/L .

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol fueron potentes agentes antivirales, con valores de IC50 que oscilaron entre 0,4 y 2,1 μg/mL contra el virus Coxsackie B4 .

Otras aplicaciones potenciales

Si bien la literatura se centra principalmente en los aspectos antivirales y antimicrobianos, investigaciones adicionales podrían explorar:

En resumen, el compuesto “N-(2-(6-((3-clorobencil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida” es prometedor en diversas actividades biológicas. Los investigadores deben continuar explorando sus posibilidades terapéuticas en estos diversos campos . Si necesita más información o tiene alguna otra consulta, no dude en preguntar! 😊

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole ring have been known to bind to a variety of enzymes and receptors in the biological system .

Mode of Action

It’s worth noting that compounds with a 1,2,4-triazole ring, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by binding to them, which could result in changes in their function.

Biochemical Pathways

Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that the compound may have similar effects.

Análisis Bioquímico

Biochemical Properties

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins. The compound inhibits the activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with other biomolecules, such as phospholipase A2, which is involved in the release of arachidonic acid from cell membrane phospholipids .

Cellular Effects

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Furthermore, it affects the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it interacts with other biomolecules, such as phospholipase A2, leading to a reduction in the release of arachidonic acid . These interactions result in a decrease in the production of pro-inflammatory mediators and a subsequent reduction in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent anti-inflammatory and analgesic effects, with minimal adverse effects . At higher doses, the compound can cause toxicity and adverse effects, such as gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .

Metabolic Pathways

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed efficiently in the gastrointestinal tract and distributed widely throughout the body . It can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . Transporters such as P-glycoprotein may play a role in the efflux of the compound from cells, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory responses . Additionally, it can be found in the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and energy production . Post-translational modifications, such as phosphorylation, may affect the compound’s localization and activity within cells .

Propiedades

IUPAC Name |

N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-30-18-7-5-16(6-8-18)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)31-14-15-3-2-4-17(23)13-15/h2-10,13H,11-12,14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCBRRNUOCITDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)